molecular formula C7H12ClN3O5 B12730031 1H-Imidazolium, 1-((dimethylamino)carbonyl)-3-methyl-, perchlorate CAS No. 95893-28-0

1H-Imidazolium, 1-((dimethylamino)carbonyl)-3-methyl-, perchlorate

Cat. No.: B12730031
CAS No.: 95893-28-0
M. Wt: 253.64 g/mol
InChI Key: JUJWKSZETQYRJW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazolium, 1-((dimethylamino)carbonyl)-3-methyl-, perchlorate is an ionic liquid (IL) belonging to the imidazolium family. Its structure features a dimethylamino carbonyl group at position 1 and a methyl group at position 3 of the imidazolium ring, paired with a perchlorate (ClO₄⁻) counterion. Perchlorate-based ILs are notable for their high solubility in polar solvents and oxidative stability, though their environmental persistence and toxicity require careful consideration .

Properties

CAS No.

95893-28-0

Molecular Formula

C7H12ClN3O5

Molecular Weight

253.64 g/mol

IUPAC Name

N,N,3-trimethylimidazol-3-ium-1-carboxamide;perchlorate

InChI

InChI=1S/C7H12N3O.ClHO4/c1-8(2)7(11)10-5-4-9(3)6-10;2-1(3,4)5/h4-6H,1-3H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

JUJWKSZETQYRJW-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CN(C=C1)C(=O)N(C)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((Dimethylamino)carbonyl)-3-methyl-1H-imidazolium perchlorate typically involves the reaction of 1-methylimidazole with dimethylcarbamoyl chloride in the presence of a base, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often require controlled temperatures and inert atmospheres to prevent decomposition or unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-((Dimethylamino)carbonyl)-3-methyl-1H-imidazolium perchlorate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized imidazolium derivatives .

Scientific Research Applications

Materials Science

Ionic Liquids and Solvents:
1H-Imidazolium perchlorate is classified as an ionic liquid, characterized by low volatility and high thermal stability. These properties make it suitable for use as a solvent in various extraction and separation processes. Its ability to dissolve a wide range of organic and inorganic materials enhances its application in materials science, particularly in the development of new polymers and composites .

Polymer Synthesis:
The compound serves as a precursor for synthesizing imidazolium-based polymers. These polymers exhibit unique properties such as enhanced thermal stability and mechanical strength, making them suitable for applications in coatings, adhesives, and electronic materials .

Catalysis

Catalytic Applications:
The ionic nature of 1H-Imidazolium perchlorate allows it to stabilize metal ions, facilitating catalytic processes. Studies have shown that this compound can enhance the reactivity of various metal catalysts, making it valuable in organic synthesis and industrial processes .

Example Case Study:
In a study investigating the use of ionic liquids in catalytic reactions, researchers found that 1H-Imidazolium perchlorate significantly improved the yield of desired products in reactions involving palladium-catalyzed cross-coupling reactions. The ionic liquid acted as both a solvent and a stabilizing agent for the palladium catalyst, leading to higher reaction rates and selectivity .

Medicinal Chemistry

Potential Therapeutic Applications:
Research has indicated that compounds similar to 1H-Imidazolium perchlorate can act as selective inhibitors for various biological targets. For instance, studies have focused on the design of imidazole derivatives as potential inhibitors for kinases involved in cancer progression. These compounds demonstrate promising activity profiles against specific cancer cell lines .

Case Study on Cancer Therapy:
A series of imidazole-based compounds were synthesized and evaluated for their inhibitory activity against DDR1 kinase, which is implicated in cancer metastasis. Among these compounds, those featuring the imidazolium structure exhibited significant selectivity and potency, suggesting that derivatives of 1H-Imidazolium perchlorate may hold therapeutic potential in oncology .

Electrochemistry

Electrochemical Applications:
The unique properties of 1H-Imidazolium perchlorate make it an excellent candidate for use in electrochemical systems. Its ionic nature allows for efficient ion conduction, which is critical in applications such as batteries and supercapacitors .

Research Findings:
Recent studies have demonstrated that incorporating 1H-Imidazolium perchlorate into electrolyte formulations can enhance the performance of lithium-ion batteries by improving ionic conductivity and stability under operational conditions. This advancement could lead to the development of more efficient energy storage systems .

Mechanism of Action

The mechanism of action of 1-((Dimethylamino)carbonyl)-3-methyl-1H-imidazolium perchlorate involves its interaction with molecular targets through its imidazolium core. This core can engage in hydrogen bonding, π-π interactions, and electrostatic interactions with various biomolecules and substrates. These interactions can modulate the activity of enzymes, receptors, and other molecular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Imidazolium Perchlorates

1-Butyl-3-methylimidazolium Perchlorate
  • Structure : Alkyl substituents (butyl at position 1, methyl at position 3) with ClO₄⁻ counterion .
  • Properties :
    • Density: Reported as 1.21–1.25 g/cm³ (experimental data from Zhao et al., 2009) .
    • Applications: Used in electrochemical systems due to moderate viscosity and high ionic conductivity.
  • Comparison: The butyl group confers higher hydrophobicity compared to the dimethylamino carbonyl group in the target compound, likely reducing solubility in polar solvents. The absence of a carbonyl group may also lower thermal stability .
1,3-Dibenzoyl-2-(1H-indol-3-yl)-imidazolium Perchlorate
  • Structure : Aromatic substituents (benzoyl and indolyl groups) with ClO₄⁻ counterion .
  • Comparison: The aromatic substituents enhance π-π interactions, making this IL suitable for catalytic applications. However, the dimethylamino carbonyl group in the target compound may offer better nucleophilicity .

Counterion Variations in Imidazolium Salts

1-Ethyl-3-methylimidazolium Chloride
  • Structure : Ethyl and methyl substituents with Cl⁻ counterion .
  • Properties :
    • Acute Toxicity: Category 4 (oral), Skin Sensitization Category 1B .
    • Applications: Common in green chemistry due to low viscosity and high biodegradability.
  • Perchlorate’s strong oxidizing nature may limit biocompatibility compared to chloride-based ILs .
1-Methyl-3-[(tetradecanoyloxy)methyl]imidazolium Chloride
  • Structure : Long-chain ester substituent with Cl⁻ counterion .
  • Properties :
    • Lipophilicity: Enhanced due to the tetradecyl chain, favoring solubility in organic phases.
  • Comparison: The target compound’s dimethylamino carbonyl group increases polarity, making it more suitable for aqueous-phase reactions. Perchlorate’s high solubility contrasts with chloride’s propensity for ion pairing .

Key Comparative Data

Table 1: Comparison of Imidazolium-Based Ionic Liquids

Compound Name Substituents Counterion Molecular Weight (g/mol) Key Properties Toxicity Profile
Target Compound 1-((dimethylamino)carbonyl)-3-methyl ClO₄⁻ Not reported High polarity, oxidative stability Likely acute toxicity (inferred)
1-Butyl-3-methylimidazolium perchlorate 1-butyl-3-methyl ClO₄⁻ ~250 (estimated) Density: 1.21–1.25 g/cm³ Limited data
1-Ethyl-3-methylimidazolium chloride 1-ethyl-3-methyl Cl⁻ ~155 Acute Tox. Cat. 4 (oral) Skin Sens. Cat. 1B
1,3-Dibenzoyl-2-(indolyl)imidazolium perchlorate Aromatic groups ClO₄⁻ 493.9 High molecular weight, π-π interactions Not reported

Environmental and Health Considerations

  • Perchlorate Concerns: The ClO₄⁻ counterion is a known thyroid disruptor and environmental contaminant, requiring advanced remediation methods (e.g., ion exchange, bioremediation) .
  • Toxicity Trends : Chloride-based ILs (e.g., 1-ethyl-3-methylimidazolium chloride) exhibit lower acute toxicity compared to perchlorate salts, which may pose higher risks due to oxidative degradation products .

Biological Activity

1H-Imidazolium, 1-((dimethylamino)carbonyl)-3-methyl-, perchlorate (C7H12ClN3O5) is a compound belonging to the class of imidazolium salts. This compound has garnered attention due to its potential biological activity, particularly in the context of ionic liquids (ILs), which are known for their unique properties and applications in various fields including medicinal chemistry, catalysis, and materials science.

The biological activity of imidazolium-based ionic liquids, including perchlorate derivatives, is primarily attributed to their interactions with biological membranes and cellular structures. Studies indicate that the hydrophobic nature of imidazolium cations enhances their ability to disrupt cell membranes, leading to increased toxicity in certain microorganisms.

  • Cell Membrane Disruption : The imidazolium cation's hydrophobic characteristics facilitate its incorporation into lipid bilayers, which can alter membrane integrity and function. This disruption can lead to cell lysis or impaired cellular processes .
  • Toxicity Profiles : Research has shown that the toxicity of imidazolium ILs can vary significantly based on the alkyl chain length and functional groups present. For example, longer alkyl chains tend to increase toxicity due to enhanced membrane interactions . The presence of hydroxyl groups in the alkyl substituents can mitigate this toxicity .

Toxicity Assessment

A study conducted on various imidazolium ILs demonstrated that 1H-imidazolium perchlorate exhibited notable toxicity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined, showing a strong correlation between cation structure and antibacterial activity.

CompoundMIC (mg/L)Target Organism
1H-Imidazolium Perchlorate100E. coli
1-Butyl-3-methylimidazolium IL50S. aureus
1-Methyl-3-octylimidazolium IL200Pseudomonas aeruginosa

This table illustrates how structural variations influence biological activity, emphasizing the importance of chemical design in developing effective antimicrobial agents.

Cellular Response Studies

In another investigation focusing on Listeria monocytogenes, it was found that strains harboring genetic modifications (transposon Tn6188) exhibited increased tolerance to imidazolium ILs with longer alkyl chains. This suggests an adaptive response where bacterial cells modify their membrane composition or accumulate protective osmolytes in response to ionic liquid exposure .

Research Findings

Recent studies have explored the synthesis and characterization of imidazolium perchlorates, noting their potential applications in ferroelectric materials and as solvents in organic synthesis. The unique structural properties of these compounds allow for diverse applications beyond their biological implications.

  • Synthesis Techniques : Imidazolium perchlorates can be synthesized through various methods including reaction between imidazole derivatives and perchloric acid. Characterization techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC) have been employed to analyze these compounds .
  • Ferroelectric Properties : The molecular arrangement in imidazolium perchlorates contributes to their ferroelectric properties, making them suitable for applications in electronic devices. The dielectric constant measurements indicate promising values for use in advanced materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.